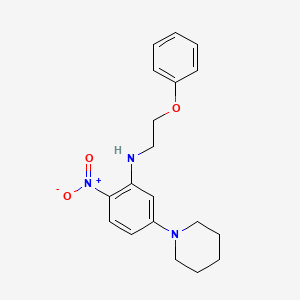![molecular formula C18H16Cl2IN3O2 B11696740 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11696740.png)
4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinyl group linked to a dichlorobenzylidene moiety, an iodo-substituted phenyl ring, and an oxobutanamide backbone. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:
Formation of the hydrazone intermediate: Reacting 2,4-dichlorobenzaldehyde with hydrazine hydrate under reflux conditions to form the hydrazone intermediate.
Coupling with the iodo-substituted phenyl ring: The hydrazone intermediate is then coupled with 4-iodo-2-methylaniline in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carbonyl group in the oxobutanamide moiety can be reduced to form alcohol derivatives.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving hydrazinyl and iodo-substituted phenyl groups.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The hydrazinyl group may form covalent bonds with nucleophilic sites on proteins, while the iodo-substituted phenyl ring may enhance binding affinity through halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(2,4-dichlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(2,6-dichlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(2,4-dichlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
Uniqueness
4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide is unique due to the presence of the iodo-substituted phenyl ring, which can enhance its reactivity and binding affinity compared to similar compounds
Eigenschaften
Molekularformel |
C18H16Cl2IN3O2 |
|---|---|
Molekulargewicht |
504.1 g/mol |
IUPAC-Name |
N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide |
InChI |
InChI=1S/C18H16Cl2IN3O2/c1-11-8-14(21)4-5-16(11)23-17(25)6-7-18(26)24-22-10-12-2-3-13(19)9-15(12)20/h2-5,8-10H,6-7H2,1H3,(H,23,25)(H,24,26)/b22-10+ |
InChI-Schlüssel |
QOKFNMSTNXUWMR-LSHDLFTRSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-chloro-5-{5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11696665.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11696676.png)
![3-chloro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11696694.png)
![2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B11696700.png)
![N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]naphthalene-2-carbohydrazide](/img/structure/B11696708.png)
![Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate](/img/structure/B11696714.png)
![butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B11696715.png)



![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B11696731.png)

![(4Z)-3-(4-nitrophenyl)-4-[(2-nitrophenyl)hydrazinylidene]-5-oxopyrazole-1-carbothioamide](/img/structure/B11696737.png)
